3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine
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Overview
Description
3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a phenylpiperazine moiety at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine typically involves the reaction of 3-methylpyridazine with 4-phenylpiperazine under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives .
Scientific Research Applications
3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(thiophen-2-yl)pyridazine: Another pyridazine derivative with a thiophene ring instead of a phenylpiperazine moiety.
6-(4-(2-Methylphenyl)piperazin-1-yl)pyridazine: Similar structure but with a different substitution pattern on the piperazine ring.
Uniqueness
3-Methyl-6-(4-phenylpiperazin-1-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the phenylpiperazine moiety enhances its potential for receptor binding and therapeutic applications .
Properties
Molecular Formula |
C15H18N4 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
3-methyl-6-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C15H18N4/c1-13-7-8-15(17-16-13)19-11-9-18(10-12-19)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
InChI Key |
DWMJFBZSDZGRED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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